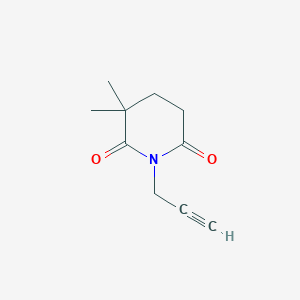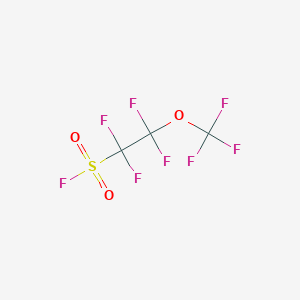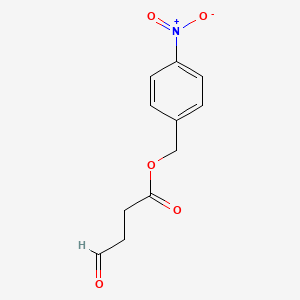silane CAS No. 138763-34-5](/img/structure/B14283956.png)
[3-Chloro-2-(chloromethyl)propyl](trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(chloromethyl)propylsilane: is an organosilicon compound widely used in various fields due to its unique chemical properties. It is a colorless, transparent liquid with a strong odor and is primarily used as a coupling agent in the polymer industry to improve adhesion between substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)propylsilane typically involves the reaction of methanol with 3-chloropropyltrichlorosilane. This reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 3-Chloro-2-(chloromethyl)propylsilane involves a fixed bed reactor where a silicon powder-nano-copper catalyst mixture is used. This method is suitable for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(chloromethyl)propylsilane undergoes various chemical reactions, including substitution and hydrolysis. These reactions are facilitated by the presence of hydrolyzable siloxane bonds and an active silicon-hydrogen bond .
Common Reagents and Conditions: Common reagents used in reactions with 3-Chloro-2-(chloromethyl)propylsilane include methanol and other alcohols. The reactions typically occur under mild conditions, making them suitable for various applications .
Major Products Formed: The major products formed from these reactions include silane coupling agents and silylating substances used in the plastic industry .
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-2-(chloromethyl)propylsilane is used to synthesize octakis(3-chloropropyl)octasilsesquioxane and to functionalize nanoparticles like carbon nanotubes and silica nanoparticles .
Biology: In biological research, it is used to develop molecularly imprinted polymers for protein detection .
Medicine: While specific medical applications are less common, the compound’s ability to modify surfaces makes it useful in developing medical devices and prosthetics .
Industry: Industrially, it is used as a coupling agent to improve adhesion in polymers and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(chloromethyl)propylsilane involves the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs facilitate surface modification, enhancing the material’s properties . The molecular targets include various substrates where the compound forms strong bonds, improving adhesion and functionality .
Comparison with Similar Compounds
Trimethoxysilane: Another organosilicon compound used in producing silane coupling agents.
3-(Chloropropyl)trimethoxysilane: Similar in structure and used for similar applications.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: Used in the polymer industry for surface modification.
Uniqueness: What sets 3-Chloro-2-(chloromethyl)propylsilane apart is its dual functionality, allowing it to participate in both hydrolysis and substitution reactions. This versatility makes it highly valuable in various scientific and industrial applications .
Properties
CAS No. |
138763-34-5 |
|---|---|
Molecular Formula |
C7H16Cl2O3Si |
Molecular Weight |
247.19 g/mol |
IUPAC Name |
[3-chloro-2-(chloromethyl)propyl]-trimethoxysilane |
InChI |
InChI=1S/C7H16Cl2O3Si/c1-10-13(11-2,12-3)6-7(4-8)5-9/h7H,4-6H2,1-3H3 |
InChI Key |
RCDLLZAJRODPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CC(CCl)CCl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


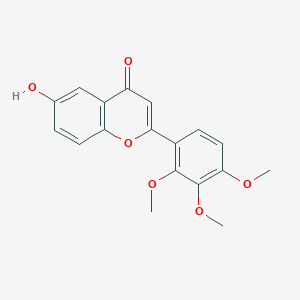
![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
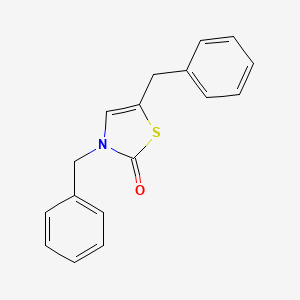
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
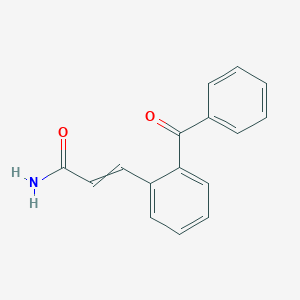
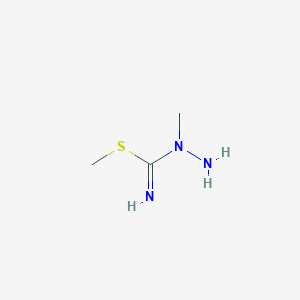
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
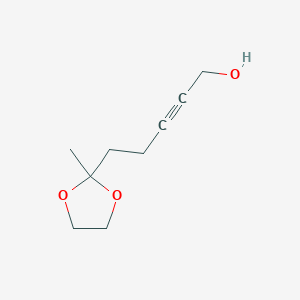
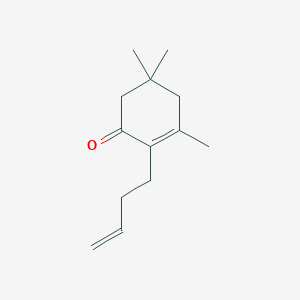
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
